Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 4-fluorophenyl group at position 3 and a 2-ethylbutanamido substituent at position 3.
Properties
IUPAC Name |
ethyl 5-(2-ethylbutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-4-12(5-2)18(26)23-19-16-15(11-30-19)17(21(28)29-6-3)24-25(20(16)27)14-9-7-13(22)8-10-14/h7-12H,4-6H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVRQWOAQJYRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C23H28FN3O3S
- Molecular Weight : 455.56 g/mol
- CAS Number : Not specified in the sources.
Structural Features
The compound contains several key functional groups:
- A thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
- An ethylbutanamide side chain that may influence its pharmacokinetic properties.
- A fluorophenyl group that can enhance biological activity through electronic effects.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-d]pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the core structure can lead to enhanced efficacy against various bacterial strains. The incorporation of the ethylbutanamide group may also contribute to this activity by improving solubility and membrane permeability.
Anticancer Activity
Thieno[3,4-d]pyridazine derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies on cancer cell lines have demonstrated a dose-dependent response, indicating potential for further development as an anticancer agent.
The exact mechanism of action for Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and tumor growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Thieno[3,4-d]pyridazine Core :
- An aza-Diels-Alder reaction is commonly used to construct the pyridazine ring.
-
Introduction of the Fluorophenyl Group :
- This can be achieved through electrophilic aromatic substitution reactions.
-
Attachment of the Ethylbutanoylamido Group :
- This step often involves acylation reactions where the amide bond is formed.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Aza-Diels-Alder | 1,2,3-triazines, 1-propynylamines |
| 2 | Electrophilic Substitution | Fluorobenzene derivatives |
| 3 | Acylation | Ethylbutanoyl chloride |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thieno[3,4-d]pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorophenyl substituent showed enhanced activity compared to their non-fluorinated counterparts.
Study on Anticancer Potential
Another study focused on the anticancer properties of thieno[3,4-d]pyridazine derivatives in human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than many existing chemotherapeutic agents.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
Key structural variations among thieno[3,4-d]pyridazine derivatives include:
- Aryl substituents at position 3 (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-trifluoromethylphenyl).
- Amide/amino groups at position 5 (e.g., 2-ethylbutanamido, phenylpropanamido, methylamino).
- Halogenation (e.g., bromo, chloro) at position 5.
Table 1: Structural and Functional Comparison of Thieno[3,4-d]pyridazine Derivatives
Structure-Activity Relationship (SAR) Insights
- Aryl Group at Position 3: 4-Fluorophenyl (target compound): Balances lipophilicity and electronic effects, favoring receptor binding and CNS penetration. 4-Trifluoromethylphenyl (): High lipophilicity may limit blood-brain barrier permeability despite strong receptor affinity .
- Amide/Amino Group at Position 5: 2-Ethylbutanamido (target compound): A branched aliphatic chain may improve metabolic stability compared to aromatic amides (e.g., phenylpropanamido). Amino/Methylamino (): Smaller substituents enhance solubility but reduce receptor selectivity .
- Halogenation at Position 7: Bromo/chloro substitution () increases steric hindrance and electron density, enhancing tau aggregation inhibition by 30–50% compared to non-halogenated analogs .
Preparation Methods
Cyclocondensation of 3-Chloro-2,4-Dioxo-4-Arylbutanoic Acid Esters
The foundational methodology involves reacting 3-chloro-2,4-dioxo-4-(4-fluorophenyl)butanoic acid methyl ester with thioamide precursors. Adapted from:
Procedure :
- Chlorination : Treat methyl 2,4-dioxo-4-(4-fluorophenyl)butanoate with sulfuryl chloride (SO₂Cl₂) in chloroform at 60°C for 3 h to yield the 3-chloro derivative.
- Cyclization : React the chlorinated intermediate with 1-pyrrolidinecarbothioamide in methanol under reflux (4 h). Neutralization with NaOH (pH 8) precipitates the thiazole intermediate.
- Hydrazine ring closure : Reflux the thiazole intermediate with hydrazine hydrate in ethanol (4 h) to form the dihydropyridazinone core.
Key Data :
| Step | Yield | Melting Point | IR (cm⁻¹) |
|---|---|---|---|
| Chlorination | 89% | 158–160°C | 1675 (C=O), 1260 (C-F) |
| Cyclization | 78% | 267°C | 3375 (NH), 1662 (C=O) |
Functionalization at C3 and C5 Positions
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced during the initial diketone synthesis. Acetophenone derivatives are condensed with ethyl oxalate in the presence of sodium methoxide, followed by selective fluorination using DAST (diethylaminosulfur trifluoride).
Optimization Note :
Acylation at C5 with 2-Ethylbutanamide
The C5 amine undergoes acylation using 2-ethylbutanoyl chloride under Schotten-Baumann conditions:
Procedure :
- Suspend the thienopyridazine intermediate (0.01 mol) in dichloromethane.
- Add 2-ethylbutanoyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
- Stir at room temperature for 12 h, then purify via column chromatography (hexane:ethyl acetate = 3:1).
Analytical Data :
- Yield : 68%
- ¹H NMR (DMSO-d₆) : δ 1.22 (t, 3H, CH₂CH₃), 1.85 (m, 4H, CH₂CH₂), 2.47 (s, 3H, NCH₃), 7.16–7.95 (m, 4H, Ar-H).
Esterification at C1 Position
Ethylation of the Carboxylic Acid
The final esterification employs ethyl chloroformate in anhydrous ethanol under acidic catalysis:
Procedure :
- Dissolve the carboxylic acid intermediate (0.01 mol) in ethanol.
- Add ethyl chloroformate (1.5 eq) and concentrated H₂SO₄ (0.1 eq).
- Reflux for 6 h, then concentrate under vacuum. Recrystallize from ethanol/DMF (1:1).
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Hydrazine ring closure | 55–68% | 98.2% |
| Direct acylation | Schotten-Baumann reaction | 68–72% | 97.8% |
| Fluorination | DAST-mediated fluorination | 84% | 99.1% |
Critical Observations :
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the thieno[3,4-d]pyridazine core via cyclization reactions, often using Gewald-type reactions with ketones or aldehydes (e.g., 4-fluorobenzaldehyde) .
Amidation : Introduce the 2-ethylbutanamido group via coupling reactions, such as using 2-ethylbutanoyl chloride in the presence of a base (e.g., triethylamine) .
Esterification : Install the ethyl ester group using ethyl chloroformate or similar reagents under reflux conditions .
Key solvents include toluene or dichloromethane, with catalysts like acetic acid to enhance reactivity .
Advanced: How can reaction conditions be optimized for the amidation step?
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction rates .
- Temperature : Heating to 70–80°C accelerates coupling but requires monitoring to avoid decomposition .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
- Workup : Quench with water to isolate the product, followed by purification via column chromatography (ethyl acetate/hexanes) .
Basic: Which spectroscopic techniques confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorophenyl protons at δ 7.4–7.6 ppm, ester carbonyl at ~δ 163 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Key peaks include C=O (1725–1650 cm) and N-H stretches (3400–3300 cm) .
Advanced: How is X-ray crystallography with SHELX applied to resolve structural ambiguities?
- Data Collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron sources.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, the thieno[3,4-d]pyridazine core’s planarity and substituent orientations can be validated .
- Validation : Tools like PLATON check for steric clashes and electron density fit .
Basic: What preliminary assays assess biological activity?
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Antimicrobial Testing : Agar dilution methods for bacterial/fungal strains .
Advanced: How to resolve contradictions in bioassay data?
- Orthogonal Assays : Combine enzyme inhibition with cellular viability assays to distinguish direct target effects from off-target toxicity .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., adenosine receptors) .
- Computational Docking : Model interactions with proteins (e.g., tau fibrils) using AutoDock Vina to prioritize follow-up experiments .
Advanced: How do substituents (e.g., fluorine, ethyl groups) influence reactivity and bioactivity?
- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and binding to hydrophobic pockets (e.g., in kinases) .
- Steric Effects : The ethylbutanamido group’s bulk may reduce off-target interactions but require optimization for solubility (e.g., logP calculations) .
- Comparative Studies : Analogs with methoxy or nitro substituents show varied bioactivity, highlighting the role of electronic modulation .
Advanced: What strategies validate the compound’s stability under physiological conditions?
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24–72 hours .
- LC-MS Analysis : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid) .
- Plasma Stability : Incubate in human plasma and quantify parent compound via HPLC .
Advanced: How is molecular dynamics (MD) used to study conformational flexibility?
- Simulation Setup : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .
- Analysis : Calculate root-mean-square fluctuations (RMSF) to identify flexible regions (e.g., ethylbutanamido side chain) impacting target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
